Mitometh
Mitometh
Mitometh is under investigation for the treatment of Adenocarcinoma, Oropharyngeal Neoplasms, Nasopharyngeal Carcinoma, Non-small Cell Lung Cancer, and Stage IV Non-small Cell Lung Cancer, among others. Mitometh has been investigated for the treatment of Lung Neoplasms, Untreated Childhood Medulloblastoma, and Untreated Childhood Supratentorial Primitive Neuroectodermal Tumor.
Brand Name:
Vulcanchem
CAS No.:
107465-03-2
VCID:
VC20811084
InChI:
InChI=1S/C15H12Cl4/c1-15(18,19)14(10-6-8-11(16)9-7-10)12-4-2-3-5-13(12)17/h2-9,14H,1H3
SMILES:
CC(C(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl)(Cl)Cl
Molecular Formula:
C15H12Cl4
Molecular Weight:
334.1 g/mol
Mitometh
CAS No.: 107465-03-2
Cat. No.: VC20811084
Molecular Formula: C15H12Cl4
Molecular Weight: 334.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Mitometh is under investigation for the treatment of Adenocarcinoma, Oropharyngeal Neoplasms, Nasopharyngeal Carcinoma, Non-small Cell Lung Cancer, and Stage IV Non-small Cell Lung Cancer, among others. Mitometh has been investigated for the treatment of Lung Neoplasms, Untreated Childhood Medulloblastoma, and Untreated Childhood Supratentorial Primitive Neuroectodermal Tumor. |
|---|---|
| CAS No. | 107465-03-2 |
| Molecular Formula | C15H12Cl4 |
| Molecular Weight | 334.1 g/mol |
| IUPAC Name | 1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)propyl]benzene |
| Standard InChI | InChI=1S/C15H12Cl4/c1-15(18,19)14(10-6-8-11(16)9-7-10)12-4-2-3-5-13(12)17/h2-9,14H,1H3 |
| Standard InChI Key | MOTIYCLHZZLHHQ-UHFFFAOYSA-N |
| SMILES | CC(C(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl)(Cl)Cl |
| Canonical SMILES | CC(C(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl)(Cl)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator